

structure-activity relationship of 9-benzyl-6-chloro-9H-purine derivatives.

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Compound of Interest

Compound Name: **9-benzyl-6-chloro-9H-purine**

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A Comprehensive Guide to the Structure-Activity Relationship of **9-Benzyl-6-Chloro-9H-Purine** Derivatives

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of **9-benzyl-6-chloro-9H-purine** derivatives is crucial for the rational design of potent and selective therapeutic agents. This guide provides an objective comparison of the biological performance of various derivatives, supported by experimental data, detailed protocols, and visual representations of key processes. The **9-benzyl-6-chloro-9H-purine** scaffold serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules, particularly in the realms of oncology and virology.[\[1\]](#)[\[2\]](#)

Anticancer Activity: A Tale of Substitutions

The anticancer potential of **9-benzyl-6-chloro-9H-purine** derivatives is profoundly influenced by the nature of substituents at the C2, C6, and N9 positions of the purine ring.

The Pivotal Role of C6-Substitutions

The chlorine atom at the C6 position is a versatile handle for introducing various nucleophiles, leading to diverse pharmacological profiles. A popular and effective modification involves the introduction of substituted piperazine moieties.

A study on 6,9-disubstituted purine analogs revealed that compounds with a 4-substituted piperazine at the C6 position and a 4-substituted benzyl group at the N9 position exhibit

significant cytotoxic activities against various cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells.^[3] For instance, derivatives bearing a 4-(4-trifluoromethylphenyl)piperazine or a 4-(3,4-dichlorophenyl)piperazine at C6 displayed excellent cytotoxic activities, with IC₅₀ values in the sub-micromolar range, comparable or even superior to established anticancer drugs like camptothecin, 5-fluorouracil, cladribine, and fludarabine.^[3]

Table 1: Anticancer Activity of 6-(4-substituted piperazin-1-yl)-9-(substituted benzyl)-9H-purine Derivatives

| Compound ID | N9-Substituent | C6-Substituent | Huh7 IC50 (µM) | HCT116 IC50 (µM) | MCF7 IC50 (µM) |
|-------------|---------------------------|---|----------------|------------------|----------------|
| 7 | 4-(Trifluoromethyl)benzyl | 4-(2-Hydroxyethyl)piperazin-1-yl | 0.8 ± 0.1 | 1.1 ± 0.2 | 2.5 ± 0.4 |
| 8 | 4-(Trifluoromethyl)benzyl | 4-(Cyclohexylpiperazin-1-yl) | 0.5 ± 0.1 | 0.9 ± 0.1 | 1.8 ± 0.3 |
| 9 | 4-(Trifluoromethyl)benzyl | 4-(Pyridin-2-yl)piperazin-1-yl | 0.3 ± 0.05 | 0.6 ± 0.1 | 1.2 ± 0.2 |
| 12 | 4-(Trifluoromethyl)benzyl | 4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl | 0.08 ± 0.01 | - | - |
| 22 | 4-Chlorobenzyl | 4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl | 0.13 ± 0.02 | - | - |
| 15 | 4-(Trifluoromethyl)benzyl | 4-(3,4-Dichlorophenyl)piperazin-1-yl | 0.6 ± 0.1 | 1.5 ± 0.3 | 3.1 ± 0.5 |
| 25 | 4-Chlorobenzyl | 4-(3,4-Dichlorophenyl)piperazin-1-yl | 0.31 ± 0.10 | - | - |

Reference

| | | | |
|----------------|-------------|-------------|-------------|
| Camptothecin | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.03 ± 0.01 |
| 5-Fluorouracil | 3.5 ± 0.7 | 4.1 ± 0.3 | 30.6 ± 1.8 |
| Cladribine | 2.4 ± 2.4 | <0.1 | 0.9 ± 0.7 |

| | | | |
|-------------|------------|-----------|-------------|
| Fludarabine | 15.2 ± 0.1 | 8.0 ± 3.4 | 28.4 ± 19.2 |
|-------------|------------|-----------|-------------|

Data extracted from Kucukdumlu et al. (2020)[3] and Polat et al. (2023).[4]

The data suggests that electron-withdrawing groups on the phenyl ring of the piperazine moiety, such as trifluoromethyl and dichloro substitutions, enhance anticancer activity.[4]

Influence of N9-Benzyl Substitutions

Modifications on the N9-benzyl group also play a crucial role in modulating the anticancer potency. Studies have shown that substitutions on the benzyl ring can significantly impact the cytotoxic effects. For instance, a 4-trifluoromethylbenzyl group at the N9 position, in combination with a suitable C6-substituent, often leads to potent anticancer activity.[3]

Antiviral Activity: Targeting Rhinoviruses

Beyond their anticancer properties, **9-benzyl-6-chloro-9H-purine** derivatives have demonstrated promising activity against rhinoviruses, the primary cause of the common cold.

A series of 6-anilino-9-benzyl-2-chloropurines were synthesized and found to be effective inhibitors of rhinovirus serotype 1B.[5] The structure-activity relationship studies revealed that small, lipophilic para substituents on the aniline ring were favorable for activity.[5]

Furthermore, the introduction of a 2-chloro substituent in 9-benzyl-6-(dimethylamino)-9H-purines resulted in a significant enhancement of antiviral activity. One of the most potent compounds in this series, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, exhibited an IC₅₀ value of 0.08 μM against rhinovirus serotype 1B.

Table 2: Antirhinovirus Activity of 9-Benzyl-6-substituted-9H-purine Derivatives

| Compound ID | N9-Substituent | C6-Substituent | C2-Substituent | Rhinovirus Serotype 1B IC50 (μM) |
|-------------|----------------|---------------------|----------------|--|
| 1 | Benzyl | 6-Anilino | H | >100 |
| 2 | Benzyl | 6-(4-Methylanilino) | Cl | 1.2 |
| 3 | Benzyl | 6-(4-Chloroanilino) | Cl | 0.5 |
| 4 | 4-Methylbenzyl | 6-(Dimethylamino) | H | Weak Activity |
| 29 | 4-Methylbenzyl | 6-(Dimethylamino) | Cl | 0.08 |

Data extracted from Kelley et al. (1990)[5] and Kelley et al. (1988).

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The biological effects of **9-benzyl-6-chloro-9H-purine** derivatives are often attributed to their ability to inhibit various protein kinases and induce apoptosis in cancer cells.

Several studies have highlighted the potential of purine derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[6] For example, C2, C8, and N9 substituted 6-(3-chloroanilino)purine derivatives have been shown to inhibit CDK2.[6] Other kinases implicated as targets for purine derivatives include EGFR, Src, and Bcr-Abl.[5][7][8] The inhibition of these kinases can disrupt critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

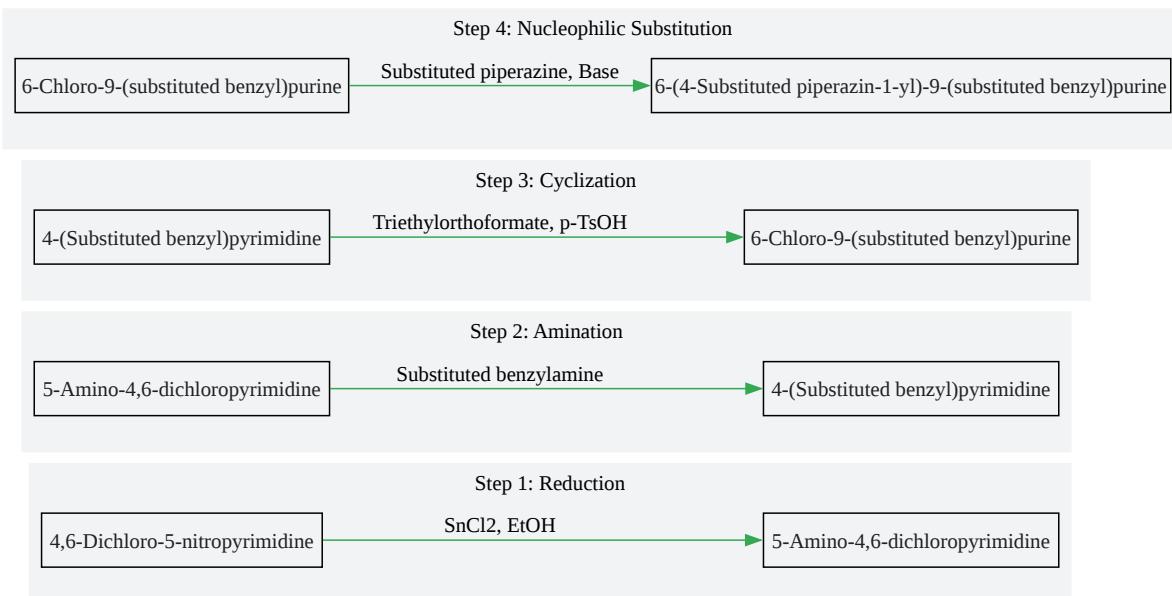
The induction of apoptosis is another significant mechanism of action. Treatment of cancer cells with active 9-benzyl-purine derivatives has been shown to increase the population of apoptotic cells, often associated with cell cycle arrest.[7][9]

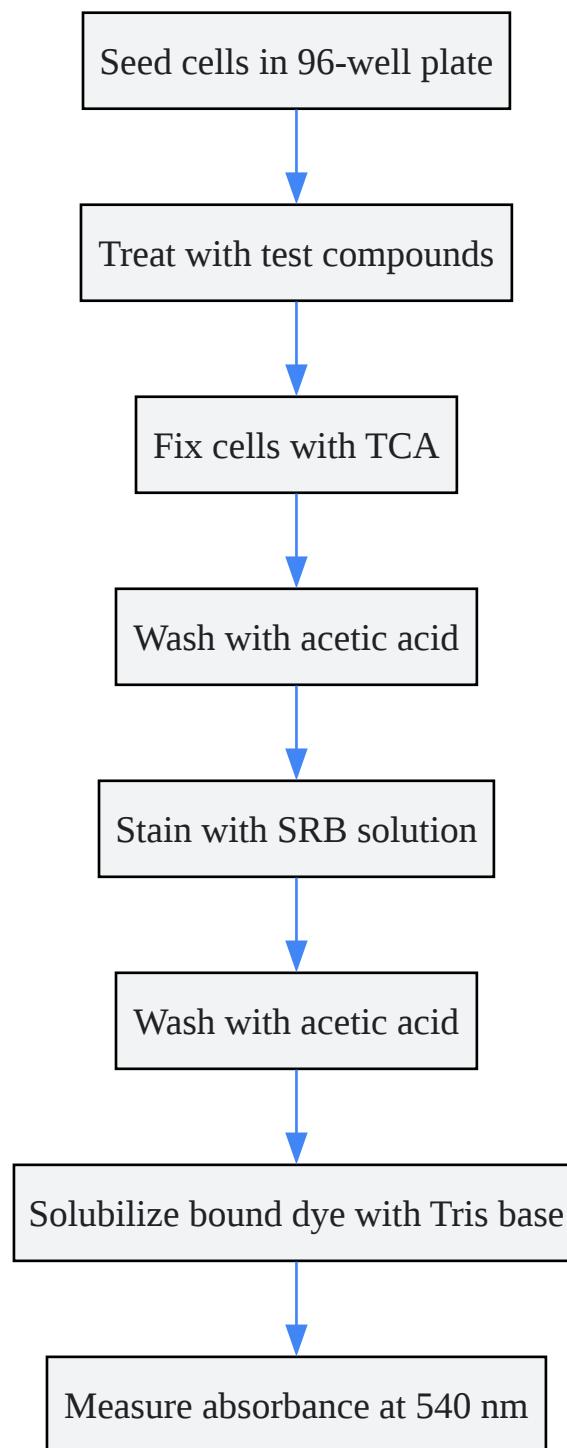
Experimental Protocols

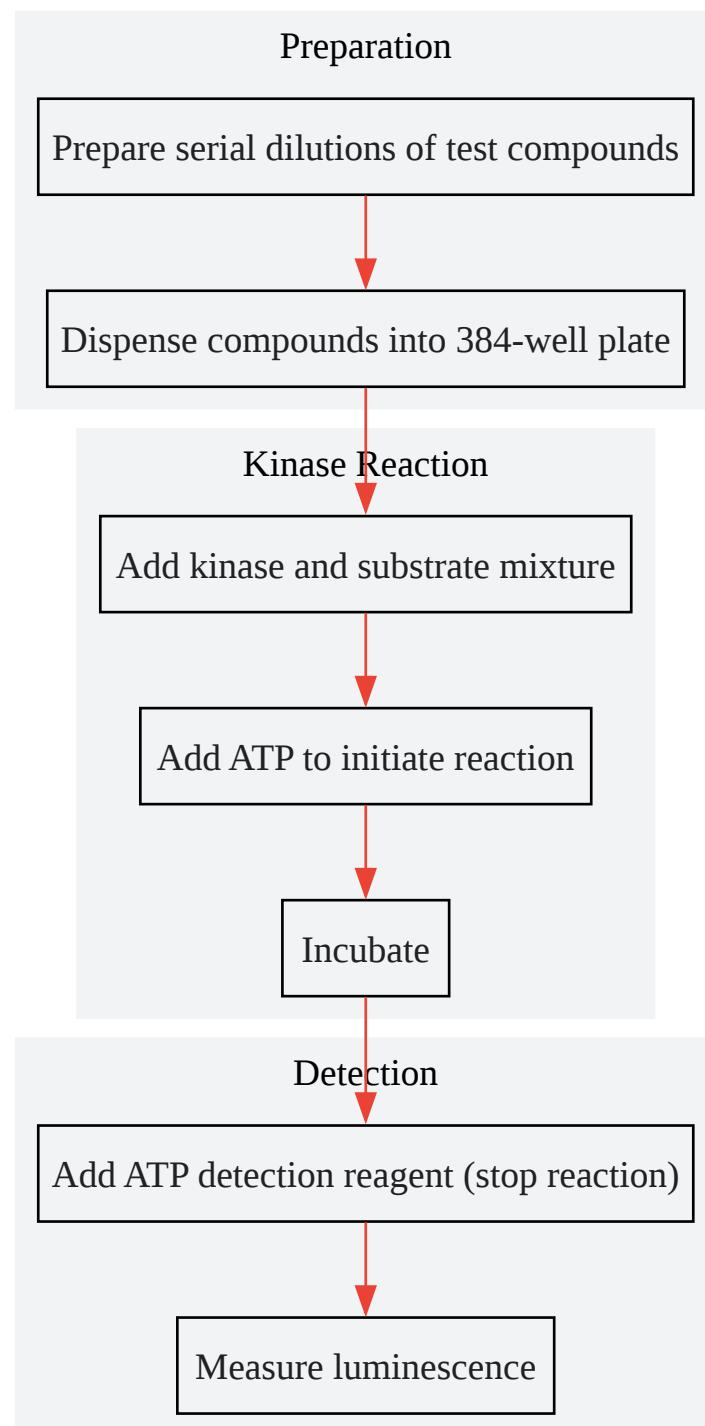
To facilitate further research and comparative studies, detailed protocols for key experimental assays are provided below.

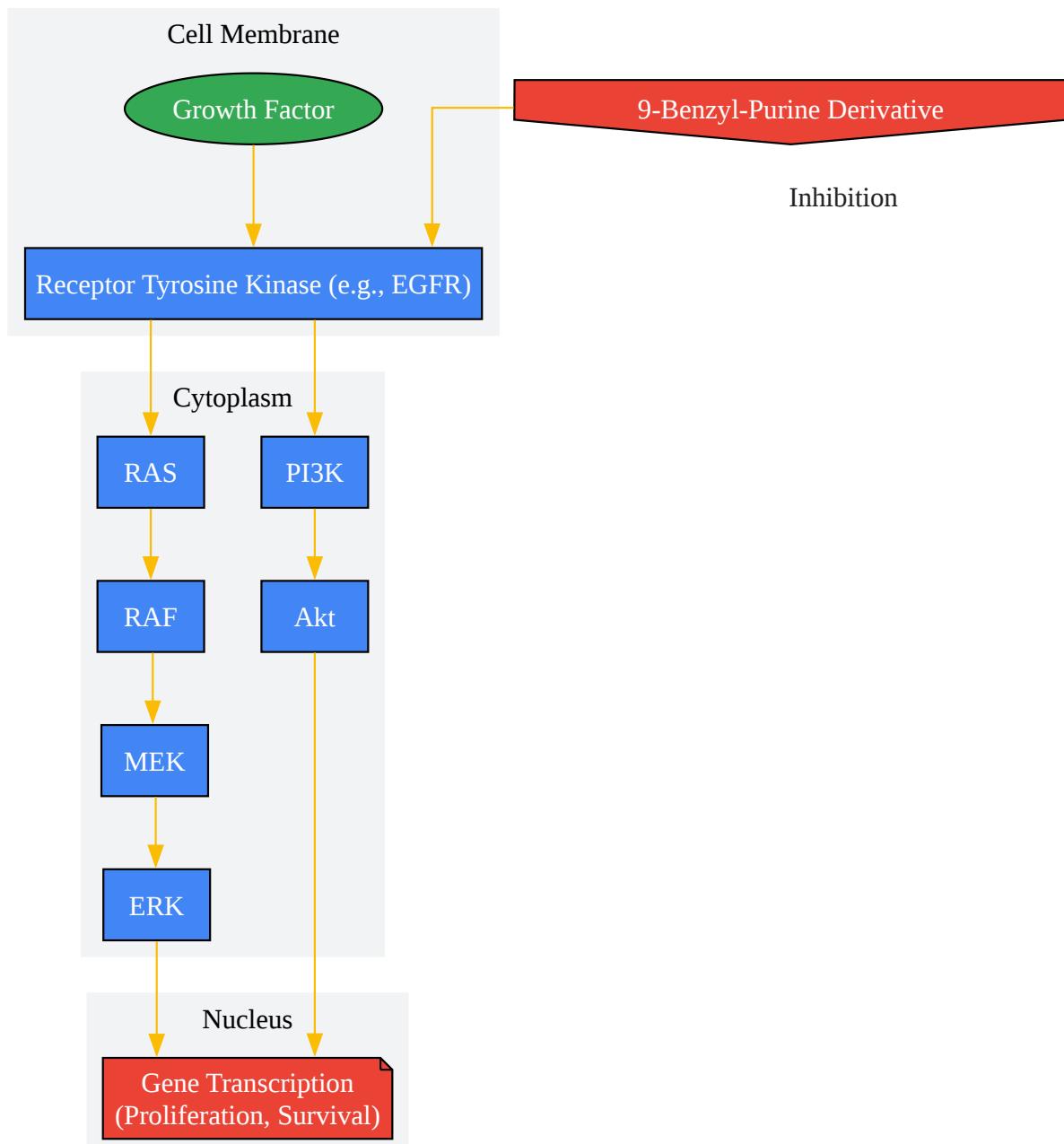
Synthesis of 6,9-Disubstituted Purine Analogs

The general synthesis of 6-(4-substituted piperazin-1-yl)-9-(4-substituted benzyl)purine analogs is a multi-step process.[\[3\]](#)







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